molecular formula C8H10F3N3 B2991067 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine CAS No. 1340097-26-8

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B2991067
CAS No.: 1340097-26-8
M. Wt: 205.184
InChI Key: URZOYUGHEWNMFZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is a chemical compound characterized by its trifluoromethyl group and imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation reactions: Involving the reaction of appropriate amines with diketones or β-diketones to form the imidazo[1,2-a]pyridine core.

  • Trifluoromethylation reactions: Utilizing reagents such as trifluoromethyl iodide or trifluoromethyl sulfone to introduce the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

  • Oxidation: Converting the compound to its corresponding oxo derivatives.

  • Reduction: Reducing the compound to form amines or other reduced derivatives.

  • Substitution: Replacing functional groups on the imidazo[1,2-a]pyridine core with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Generation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Employed in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines: Structurally similar compounds with varying substituents.

  • Trifluoromethylated compounds: Other compounds containing the trifluoromethyl group.

Uniqueness: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is unique due to its specific combination of the trifluoromethyl group and the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h4-5H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZOYUGHEWNMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2CC1N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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